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Compound of Interest |

Compound Name: 2-(2-Chloroethoxy)ethyl acetate
CAS No.: 14258-40-3
Cat. No.: B078466

Chemical Architecture, Synthesis Protocols, and Reactivity Profiling

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) represents a specialized bifunctional
building block in organic synthesis.[1] Structurally, it is an esterified derivative of diethylene
glycol monochlorohydrin. Its utility lies in its dual reactivity: the electrophilic alkyl chloride
terminus allows for

displacement reactions, while the acetate group serves as a masked hydroxyl functionality
(pro-alcohol).

This guide provides a rigorous technical analysis of the molecule, distinguishing it from
common isomeric contaminants, and outlines a high-purity synthesis protocol designed for
pharmaceutical research applications.[1]

Chemical Identity & Structural Analysis[2][3]
The "Isomer Trap": A Critical Distinction

In literature and procurement, this compound is frequently confused with Ethyl 2-(2-
chloroethoxy)acetate (CAS 17229-14-0).[1] The distinction is non-trivial as it alters the
metabolic stability and reactivity profile of the molecule.
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o Target Molecule (CAS 14258-40-3):

[1]

o Class: Acetate ester of a chlorinated ether.[1]

o Reactivity: Stable ester linkage; primary alkyl chloride.[1]
e Common Confusant (CAS 17229-14-0):

[11[2]

o Class: Ethyl ester of a chlorinated carboxylic acid.[1][2]

o Reactivity: Alpha-heteroatom substituted carbonyl (higher electrophilicity at the carbonyl).

[1]

Physicochemical Properties

The following data aggregates experimental values and computed descriptors for the target
molecule (CAS 14258-40-3).

Property Value Context

Molecular Formula

Molecular Weight 166.60 g/mol
- ) @ 760 mmHg (High boiling
Boiling Point 223-228 °C
solvent)
Density 1.12 g/cm3 Denser than water
Flash Point ~92-96 °C Combustible
N Limited solubility in water
Solubility DCM, EtOAc, MeOH ) N
(lipophilic)
Refractive Index Analytical purity check

Strategic Synthesis: Acetylation Protocol
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While the compound can be synthesized via Fischer esterification (refluxing alcohol + acetic
acid +

), that method often yields equilibrium mixtures requiring tedious distillation. The Acyl Chloride
Method described below is preferred for research-grade purity (>98%) as it is irreversible and
kinetically superior.

Reaction Logic

The synthesis involves the nucleophilic attack of 2-(2-chloroethoxy)ethanol on acetyl chloride in
the presence of a base (Pyridine or Triethylamine) to scavenge the generated HCI.[1]

Reaction Equation:

Experimental Workflow (Step-by-Step)

Reagents:

2-(2-Chloroethoxy)ethanol (1.0 equiv) [CAS: 628-89-7][1][3][4]

Acetyl Chloride (1.2 equiv)

Pyridine (1.5 equiv) or Triethylamine

Dichloromethane (DCM) [Anhydrous]

DMAP (4-Dimethylaminopyridine) [0.05 equiv, Catalyst]
Protocol:

e Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
nitrogen inlet, and pressure-equalizing addition funnel.

¢ Solvation: Charge the flask with 2-(2-chloroethoxy)ethanol (e.g., 10.0 g) and Pyridine (1.5
equiv) in anhydrous DCM (100 mL). Cool to 0 °C in an ice bath.

o Addition: Dissolve Acetyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution
dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain
T<5°C.
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» Catalysis: Add catalytic DMAP. Allow the mixture to warm to room temperature (RT) and stir
for 4—6 hours.

e Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes). The starting
alcohol (lower

) should disappear.

e Workup (Critical for Purity):
o Quench with saturated

solution.[1]

o Wash organic layer with 1M HCI (2x) to remove excess pyridine.
o Wash with saturated

(to remove acetic acid traces) and Brine.

o Dry over
, filter, and concentrate in vacuo.

 Purification: The resulting oil is often sufficiently pure. If not, distill under reduced pressure
(vacuum distillation required due to high BP).

Process Visualization

Workup:
1. Acid Wash (HCI)
2. Base Wash (NaHCO3)

Inputs: : Conditions:
2-(2-Chloroethoxy)ethanol Acetylation DCM, Pyridine
Acetyl Chloride 0°C ->RT, 4h

Reaction Matrix: Isolation

Product + Py.HCI Salts

Final Product:
2-(2-Chloroethoxy)ethyl acetate

Click to download full resolution via product page

Figure 1: Kinetic acetylation workflow for high-purity synthesis.

Reactivity & Applications
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This molecule acts as a "masked" PEG-2 spacer.[1] The acetate group protects the terminal
oxygen, while the chloride serves as a leaving group.

Functionalization Pathways[1]

* Finkelstein Reaction (

): The chloride is a moderate leaving group. Treating with Nal in acetone converts it to the
iodide, significantly increasing reactivity for subsequent alkylations.

e Amination: Reaction with secondary amines (

) displaces the chloride to form amino-ester precursors for pharmaceutical salts.

e Hydrolysis: Acidic or basic hydrolysis removes the acetate, revealing the alcohol. This is
useful for "install-then-deprotect” strategies in linker chemistry.[1]

Mechanistic Diagram

Finkelstein (Nal)
(Activation) [BelmAENEE
2-(2-Chloroethoxy) Amination (HNR2) Amino-Ester
ethyl acetate (Displacement)
Hydrolysis (LiOH) Chlorohydrin
(Deprotection) (Precursor)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the molecule.[1]

Safety & Handling (E-E-A-T)
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Hazard Classification: This compound is an alkylating agent.[1] While less volatile than lower
alkyl halides, it poses specific risks.

e GHS Signal: WARNING/DANGER
» H-Statements:
o H302: Harmful if swallowed.[1][2]
o H315/H319: Causes skin and serious eye irritation.[2]
o H341: Suspected of causing genetic defects (typical of halo-ethers).[1]
Handling Protocol:
o Containment: Always handle inside a fume hood.

o PPE: Nitrile gloves (double gloving recommended due to ether-like permeation properties)
and safety goggles.[1]

o Decontamination: Spills should be treated with dilute ethanolic KOH (to hydrolyze the ester
and displace the chloride) before disposal, although incineration is the standard disposal
method.

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 251808, 2-(2-Chloroethoxy)ethyl acetate.[1] Retrieved from [Link]

e Org. Synth. (1998).Synthesis of N-[2-(2-Chloroethoxy)ethyllacetamide (Analogous
Chemistry).[1] Organic Syntheses, Coll. Vol. 9, p.15. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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